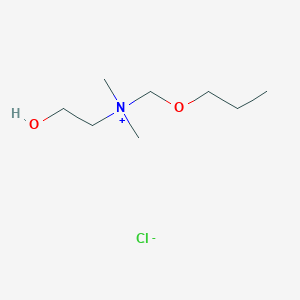![molecular formula C48H37P3 B12598354 Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl- CAS No. 651022-13-8](/img/structure/B12598354.png)
Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] is a complex organophosphorus compound. It is a type of tertiary phosphine, characterized by the presence of three phenyl groups attached to a phosphorus atom. This compound is notable for its applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. For instance, the reaction of chlorophosphines with Grignard reagents can yield various phosphine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the Grignard reaction makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: It can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like silanes for reduction . Substitution reactions often require the presence of a catalyst to proceed efficiently .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products have various applications in catalysis and material science .
Wissenschaftliche Forschungsanwendungen
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . The molecular targets and pathways involved include coordination to metal centers and activation of substrates for subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tertiary phosphines such as triphenylphosphine and tris(2-methoxyphenyl)phosphine . These compounds share structural similarities but differ in their electronic and steric properties.
Uniqueness
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] is unique due to its specific arrangement of phenyl groups, which imparts distinct electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
Eigenschaften
CAS-Nummer |
651022-13-8 |
|---|---|
Molekularformel |
C48H37P3 |
Molekulargewicht |
706.7 g/mol |
IUPAC-Name |
[2-[2,6-bis(diphenylphosphanyl)phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C48H37P3/c1-7-22-38(23-8-1)49(39-24-9-2-10-25-39)45-35-20-19-34-44(45)48-46(50(40-26-11-3-12-27-40)41-28-13-4-14-29-41)36-21-37-47(48)51(42-30-15-5-16-31-42)43-32-17-6-18-33-43/h1-37H |
InChI-Schlüssel |
QBDVJXJSBBLBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)



![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)


![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)



![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
